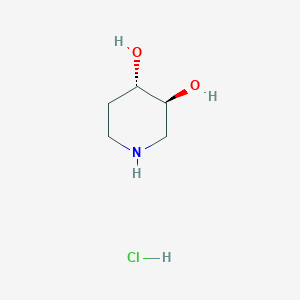

trans-3,4-Dihydroxypiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives often involves chiral templates or starting compounds to achieve the desired stereochemistry. For instance, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids utilizes D-serine as a chiral template, demonstrating the feasibility of synthesizing piperidine derivatives with specific stereochemistry through controlled reactions (Liang & Datta, 2005). Additionally, facile syntheses of enantiopure trans- and cis-3-hydroxypiperidine derivatives have been reported, highlighting the methods to achieve specific configurations and conformations of piperidine rings (Chiou, Lin, & Liang, 2010).

Molecular Structure Analysis

X-ray crystallographic analysis provides insights into the molecular structure of piperidine derivatives. For example, the analysis of 4-hydroxy-1-methylpiperidine betaine hydrochloride polymorphs revealed the chair conformation of the piperidine ring and the positional variations of the hydroxy group, demonstrating the structural versatility of these compounds (Dega‐Szafran et al., 2005).

Chemical Reactions and Properties

Piperidine derivatives exhibit a range of chemical behaviors, including their ability to act as pH-sensitive conformational switches. This property is illustrated by derivatives of trans-3-hydroxy-4-aminopiperidine, which can undergo two consecutive flips in conformation in response to changes in solution pH (Samoshin et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility and crystalline structure, are influenced by their molecular conformations and interactions. Studies on polymorphs of related compounds provide valuable information on how structural variations affect their physical properties and stability (Dega‐Szafran et al., 2005).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity and stereoselectivity, are critical for their synthesis and application. For example, the stereocontrolled synthesis of piperidine derivatives from chiral templates demonstrates the importance of stereochemistry in determining the chemical behavior and potential applications of these compounds (Liang & Datta, 2005).

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanisms and Clinical Applications

trans-3,4-Dihydroxypiperidine hydrochloride plays a significant role in the realm of pharmacology and clinical research, primarily due to its action on dopamine receptors. It acts as a partial agonist or antagonist depending on the anatomical location of the dopamine receptors and the experimental conditions. This differential action is crucial for understanding dopamine's intrinsic activity across various pharmacological models, influencing both the pharmacological effect of drugs and their clinical applications. The substance has been discussed in the context of its effects on dopamine receptors, suggesting potential clinical applications in treating conditions associated with dopamine dysregulation, such as Parkinson's disease or certain psychiatric disorders (Clark, Hjorth, & Carlsson, 2005).

Impact on Dopamine Receptor Selectivity

The intrinsic activity of agents like trans-3,4-Dihydroxypiperidine hydrochloride at dopamine receptors is not only a function of the receptor's responsiveness but also of the competition between the drug and endogenous dopamine for receptor sites. This interplay is essential for understanding the drug's partial agonist activity and its pharmacological effects. The detailed examination of these mechanisms provides insights into the adaptational states of dopamine receptors, which can significantly influence drug action. Such insights are vital for developing therapies targeted at specific dopaminergic pathways in the brain, offering new avenues for treating neurological and psychiatric conditions (Clark, Hjorth, & Carlsson, 2005).

Therapeutic Potential

The variability in the action of trans-3,4-Dihydroxypiperidine hydrochloride across different dopamine receptors, influenced by the anatomical location and experimental conditions, underlines its therapeutic potential. This variability opens up possibilities for its use in developing treatments tailored to the specific needs of patients with conditions like schizophrenia, where dopamine receptor activity is a key factor. The exploration of trans-3,4-Dihydroxypiperidine hydrochloride's pharmacological effects and its potential clinical applications, as discussed in the literature, highlights the complexity of dopamine receptor pharmacology and the potential for targeted therapies in the future (Clark, Hjorth, & Carlsson, 2005).

Safety And Hazards

Eigenschaften

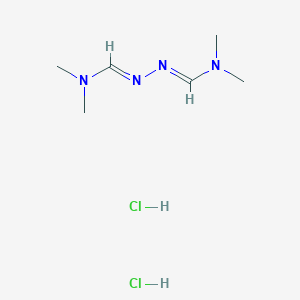

IUPAC Name |

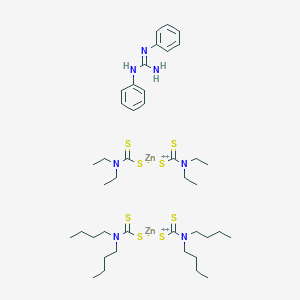

(3S,4S)-piperidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTFLCBNCAMFON-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3,4-Dihydroxypiperidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)